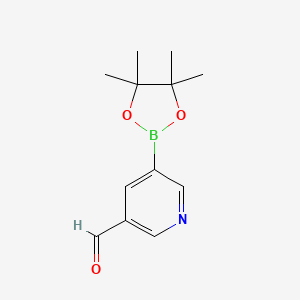

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 871329-53-2) is a boronic ester derivative of nicotinaldehyde. Its molecular formula is C₁₂H₁₆BNO₃ (MW: 233.07), featuring a pyridine ring substituted with a formyl group at the 3-position and a pinacol boronate ester at the 5-position . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl aldehydes for pharmaceuticals and materials science . Its aldehyde group provides a reactive site for post-coupling functionalization, distinguishing it from simpler boronate esters.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIMCYHOZKNOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407325 | |

| Record name | 5-Formylpyridine-3-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848093-29-8 | |

| Record name | 5-Formylpyridine-3-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the borylation of nicotinaldehyde derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated nicotinaldehyde reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boron-containing dioxaborolane group can participate in various substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.

Substitution: Various boronic esters and derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Synthesis of Complex Molecules: Acts as a building block in the synthesis of more complex organic molecules and materials.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Utilized in the development of advanced materials, including polymers and organic electronic materials.

Mechanism of Action

The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its reactivity in cross-coupling reactions. The boron atom in the dioxaborolane group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This involves the activation of the boron atom by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Functional Group Variations

- Aldehyde vs. Ester/Carboxylate : The target compound’s aldehyde group (vs. methyl/ethyl esters in ) allows for nucleophilic additions or oxidations, expanding its utility in multistep syntheses. However, esters (e.g., Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate) are more stable under basic conditions, favoring prolonged storage .

- Heterocycle Replacement : The thiophene analog (CAS: 848093-29-8) exhibits enhanced electron-richness, improving reactivity in cross-couplings with electron-deficient aryl halides .

Positional Isomerism

The 6-position isomer (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde) is discontinued due to lower synthetic demand, possibly linked to steric hindrance or regioselectivity challenges in couplings .

Electronic and Steric Effects

- Chloro Substituent : Methyl 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 1622216-98-1) introduces electron-withdrawing effects, accelerating oxidative addition in palladium catalysis .

- Methyl/Amino Groups: Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate and 2-(methylamino) derivatives exhibit steric and electronic modulation, altering reaction rates in Suzuki-Miyaura couplings .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound notable for its potential applications in medicinal chemistry and material science. The presence of both dioxaborolane and aldehyde functionalities allows for diverse biological interactions and synthetic versatility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₅BNO₄

- Molecular Weight : 245.08 g/mol

- CAS Number : 754214-56-7

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The aldehyde group can participate in nucleophilic attacks from amino acid residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme targets involved in metabolic pathways.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological functions and disorders.

- Antioxidant Activity : The boron-containing moiety may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Antiviral Activity

Recent research has highlighted the antiviral potential of related compounds within the dioxaborolane class against various viral infections. For instance:

- A study indicated that derivatives of dioxaborolanes exhibited significant antiviral activity against Zika virus (ZIKV), suggesting a broader spectrum of activity against flaviviruses . The structure-activity relationship (SAR) analysis showed that modifications in the dioxaborolane structure could enhance antiviral efficacy.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through:

- Cell Line Studies : In vitro studies demonstrated that dioxaborolane derivatives could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Case Studies

- Case Study on ZIKV Inhibition :

- Anticancer Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.